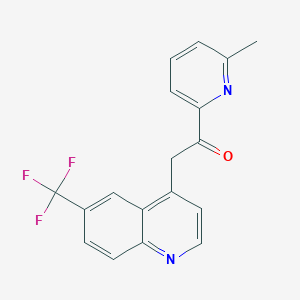
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone is a complex organic compound that features a unique combination of pyridine and quinoline rings
Preparation Methods
The synthesis of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions such as cyclization and functional group modifications.
Quinoline Ring Synthesis: The quinoline ring is prepared separately, often involving Friedländer synthesis, which combines aniline derivatives with ketones.
Coupling Reaction: The pyridine and quinoline rings are then coupled using a cross-coupling reaction, such as Suzuki or Heck coupling, under specific conditions to form the final compound.
Purification: The final product is purified using techniques like column chromatography or recrystallization to achieve the desired purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The trifluoromethyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Methylpyridin-2-yl)-2-(6-(trifluoromethyl)quinolin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(6-Methylpyridin-2-yl)-2-(6-chloroquinolin-4-yl)ethanone: This compound has a chloro group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.
1-(6-Methylpyridin-2-yl)-2-(6-methoxyquinolin-4-yl)ethanone: The presence of a methoxy group affects its solubility and potential biological activities.
1-(6-Methylpyridin-2-yl)-2-(6-nitroquinolin-4-yl)ethanone: The nitro group introduces different electronic effects, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13F3N2O |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-[6-(trifluoromethyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C18H13F3N2O/c1-11-3-2-4-16(23-11)17(24)9-12-7-8-22-15-6-5-13(10-14(12)15)18(19,20)21/h2-8,10H,9H2,1H3 |
InChI Key |
FFZUNUMDJGRUFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















